2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one
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Overview
Description
2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one is a complex organic compound characterized by its unique structure, which includes a pyran ring fused with a diazepinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated synthesis and real-time monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions, such as temperature and solvent choice, are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyran and diazepinone derivatives, such as:
- 2-Chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile
- Tetrahydro-2H-pyran-4-carbonyl chloride
- 5-(Tetrahydro-2H-pyran-2-yl)-2-furaldehyde .
Uniqueness
What sets 2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one apart is its unique combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
1807542-93-3 |
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Molecular Formula |
C12H15ClN4O2 |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
2-chloro-9-(oxan-4-yl)-7,8-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6-one |
InChI |
InChI=1S/C12H15ClN4O2/c13-12-14-7-9-11(16-12)17(4-1-10(18)15-9)8-2-5-19-6-3-8/h7-8H,1-6H2,(H,15,18) |
InChI Key |
BFEHXLLWZAWRGY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1N2CCC(=O)NC3=CN=C(N=C32)Cl |
Origin of Product |
United States |
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